molecular formula C5H6F2O B2956272 (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde CAS No. 2137577-32-1

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde

Cat. No.: B2956272
CAS No.: 2137577-32-1
M. Wt: 120.099
InChI Key: FIHPBZMPGOPXPU-QWWZWVQMSA-N
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Description

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde is a chiral cyclopropane derivative characterized by a difluoromethyl substituent at the 2-position and an aldehyde group at the 1-position of the strained cyclopropane ring. The stereochemistry (1S,2R) imparts distinct conformational rigidity, which can influence its reactivity and interaction with biological targets. This compound may serve as a key intermediate in pharmaceuticals, agrochemicals, or materials science, leveraging the cyclopropane ring’s strain-driven reactivity and fluorine’s ability to modulate physicochemical properties .

Properties

IUPAC Name

(1S,2R)-2-(difluoromethyl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)4-1-3(4)2-8/h2-5H,1H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHPBZMPGOPXPU-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Aldehyde Functionalization: The aldehyde group can be introduced via oxidation of a primary alcohol or through formylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid.

    Reduction: (1S,2R)-2-(Difluoromethyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Drug Development
One of the primary applications of (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde is in the development of antiviral agents. The compound has been studied for its ability to inhibit viral proteases, which are essential for viral replication. Its difluoromethyl group enhances the compound's interaction with these enzymes, making it a valuable scaffold for designing potent antiviral drugs.

Synthesis of Biological Intermediates
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals targeting specific biological pathways. Its unique stereochemistry contributes to its distinct chemical properties and biological activities, making it a candidate for further exploration in drug formulation .

Agrochemicals

The compound's chemical structure allows for potential applications in agrochemicals. Its ability to interact with biological targets may lead to the development of novel pesticides or herbicides that can effectively manage agricultural pests while minimizing environmental impact.

Case Study 1: Antiviral Activity

In a recent study, derivatives of this compound were synthesized and tested against various viral strains. The results indicated that certain derivatives exhibited enhanced potency against viral infections compared to existing antiviral drugs. The mechanism of action was primarily attributed to the compound's ability to bind effectively to viral proteases, inhibiting their activity and thus preventing viral replication .

Case Study 2: Synthesis Efficiency

Research has demonstrated that the synthesis of this compound can be achieved through efficient methods involving enzymatic processes. These methods not only improve yield but also reduce the need for hazardous reagents typically used in traditional synthetic routes. This advancement is significant for pharmaceutical manufacturing, where safety and efficiency are paramount .

Mechanism of Action

The mechanism of action for (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde would depend on its specific application

Comparison with Similar Compounds

(1R,2R)-2-(But-3-en-1-yl)cyclopropane-1-carbaldehyde

  • Substituent : A butenyl chain replaces the difluoromethyl group.
  • This reduces metabolic stability compared to the difluoromethyl analog, as fluorination often blocks oxidative degradation pathways .

(1R,2R)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde

  • Substituent : Benzyloxymethyl group instead of difluoromethyl.
  • However, it may reduce membrane permeability compared to the compact, electronegative difluoromethyl group.
  • Synthesis : Achieved in 88.0% yield via optimized routes, suggesting higher synthetic efficiency than fluorinated analogs .

Functional Group Variations

trans,rel-(1R,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic Acid

  • Functional Group : Carboxylic acid replaces the aldehyde.
  • Impact : The carboxylic acid enhances water solubility and enables salt formation but reduces electrophilicity, limiting its utility in nucleophilic addition reactions. The aldehyde in the target compound offers versatility for further derivatization (e.g., Schiff base formation) .

Ring System Modifications

(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde

  • Ring System : Cyclopentane instead of cyclopropane.
  • Substituent positions (methyl, propenyl) may complicate stereochemical outcomes in synthesis .

Data Tables

Table 2: Physicochemical Properties (Inferred)

Compound logP (Estimated) Solubility Metabolic Stability
Target Compound ~1.5 Low (lipophilic) High (fluorine)
Benzyloxymethyl analog ~2.8 Very low Moderate
Carboxylic Acid analog ~0.8 High Moderate

Research Findings and Implications

  • Fluorine’s Role: The difluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorination reduces basicity and blocks cytochrome P450-mediated oxidation .
  • Aldehyde Functionality : The aldehyde group enables facile functionalization, making the compound a versatile intermediate for drug discovery. In contrast, carboxylic acid derivatives (e.g., ) are more suited for direct target binding .
  • Synthetic Challenges : Fluorinated cyclopropanes often require specialized fluorinating agents, which may lower yields compared to benzyloxy or aliphatic analogs (e.g., 88% yield for the benzyloxymethyl compound ).

Biological Activity

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde is a fluorinated cyclopropane derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a difluoromethyl group and a carbaldehyde functional group, allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.

  • Molecular Formula: C₅H₆F₂O
  • Molecular Weight: 136.10 g/mol
  • Structure: The stereochemistry at the first and second carbon atoms contributes significantly to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit viral proteases. These enzymes are crucial for viral replication, and compounds that can effectively inhibit them are valuable in developing antiviral agents. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating better interaction with biological targets.

Biological Activity

  • Antiviral Properties :
    • Research indicates that this compound serves as an intermediate in synthesizing antiviral drugs targeting viral proteases. Studies suggest that derivatives of this compound may exhibit enhanced potency against specific viral infections.
    • A study highlighted its effectiveness in modulating enzyme interactions within viral replication pathways, positioning it as a promising candidate for further development in antiviral therapies .
  • Enzyme Interaction Studies :
    • The compound has been shown to interact with various enzymes, influencing their activity through competitive inhibition mechanisms. This interaction profile is crucial for understanding its potential therapeutic applications .

Case Studies

  • Case Study 1 : A study focused on the synthesis of this compound derivatives demonstrated significant antiviral activity against specific strains of viruses. The synthesized derivatives were tested for their ability to inhibit target proteases effectively .
  • Case Study 2 : Another investigation utilized biocatalysis to enhance the yield and enantiomeric purity of this compound. This approach not only improved the synthesis process but also provided insights into its interaction mechanisms with biological targets .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains difluoromethyl group; effective against viral proteasesAntiviral activity
(1R,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acidStructureDifferent stereochemistry; used in similar antiviral studiesModerate enzymatic inhibition
2-(Difluoromethyl)cyclopropane-1-carboxylic acidStructureLacks stereocenter at C-1; affects reactivityLimited biological activity

Q & A

Q. What enantioselective synthetic strategies are effective for preparing (1S,2R)-2-(difluoromethyl)cyclopropane-1-carbaldehyde?

Enantioselective cyclopropanation often employs organocatalytic methods or transition-metal catalysis. For example, cyclopropane rings can be formed via reactions between enals and benzyl chlorides using chiral catalysts, achieving enantiomeric excess (e.e.) up to 80% . The difluoromethyl group is introduced via nucleophilic substitution with difluoromethylating agents (e.g., TMSCF2H) under controlled conditions . Key parameters include temperature (−40°C to 25°C), solvent polarity (e.g., CH2Cl2), and catalyst loading (5–10 mol%).

Q. How is the stereochemical configuration of the cyclopropane ring verified experimentally?

Chiral HPLC and NMR spectroscopy are critical. For instance, HPLC using chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, with retention times and peak area ratios confirming e.e. values . 1H/13C NMR analysis of coupling constants (e.g., J = 4–8 Hz for cyclopropane protons) and NOE correlations further validate the (1S,2R) configuration .

Q. What are the key physicochemical properties of this compound?

  • Molecular weight : 146.12 g/mol (C5H6F2O).
  • Boiling point : Predicted to be ~202°C (analogous to 2-fluorocyclopropane-1-carboxylic acid derivatives) .
  • LogP : Estimated at 1.2–1.5, indicating moderate hydrophobicity due to the difluoromethyl and aldehyde groups . Stability tests (TGA/DSC) under nitrogen show decomposition above 150°C, requiring storage at 2–8°C .

Q. Which analytical techniques are used to characterize intermediates and final products?

  • HRMS : Confirms molecular formula (e.g., [M+H]+ = 147.0521).
  • IR spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch, aldehyde) and 1120 cm⁻¹ (C-F stretch) .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How does the difluoromethyl group influence bioactivity in drug design?

Fluorine atoms enhance metabolic stability and membrane permeability via reduced basicity of adjacent groups and increased lipophilicity. The difluoromethyl group also acts as a hydrogen-bond donor mimic, improving target binding affinity in enzyme inhibitors (e.g., protease or kinase targets) . Comparative studies with non-fluorinated analogs show 3–5× higher IC50 values for fluorinated derivatives .

Q. What strategies resolve contradictions in stereochemical outcomes during cyclopropanation?

Conflicting diastereomer ratios (e.g., 1:1 vs. 3:1) arise from competing reaction pathways. Mechanistic studies using DFT calculations identify transition-state energies favoring the (1S,2R) configuration. Adjusting catalyst stereoelectronics (e.g., switching from Rh2(OAc)4 to Ru-based catalysts) or solvent polarity (toluene vs. DMF) can shift selectivity by 20–40% .

Q. How does cyclopropane ring strain affect reactivity in downstream transformations?

The strained cyclopropane ring undergoes ring-opening reactions under acidic or nucleophilic conditions. For example, aldehyde oxidation with KMnO4 yields a dicarboxylic acid, while photochemical [2+2] cycloadditions with alkenes generate bicyclic products. Kinetic studies show rate constants 10× higher than non-strained analogs .

Q. What in vitro assays evaluate the compound’s ADMET properties?

  • CYP450 inhibition : Liver microsome assays (IC50 < 10 µM indicate high metabolic stability).
  • Plasma protein binding : Equilibrium dialysis shows 85–90% binding, suggesting moderate free fraction .
  • hERG channel blockade : Patch-clamp electrophysiology confirms low cardiotoxicity risk (IC50 > 30 µM) .

Data Contradictions and Solutions

  • Discrepancy in reported yields (68% vs. 45%) : Attributed to variations in workup protocols (e.g., column chromatography vs. distillation) and purity of starting materials. Standardizing reaction conditions (e.g., dry solvents, inert atmosphere) reduces variability .
  • Conflicting LogP values : Use of shake-flask vs. HPLC methods introduces errors. Consensus values are derived from averaging three independent measurements .

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